![molecular formula C18H28N2O2Si B13787032 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- typically involves multiple steps. One common method includes the initial formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the carboxaldehyde and methoxy groups.
Industrial production methods for such compounds usually involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-methoxy-1-[tris(1-methylethyl)silyl]-: The presence of a chloro group instead of a carboxaldehyde group results in different reactivity and applications.
Properties
Molecular Formula |
C18H28N2O2Si |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
5-methoxy-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C18H28N2O2Si/c1-12(2)23(13(3)4,14(5)6)20-9-8-15-16(11-21)17(22-7)10-19-18(15)20/h8-14H,1-7H3 |
InChI Key |
JQXSSFHCFVMTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)


![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
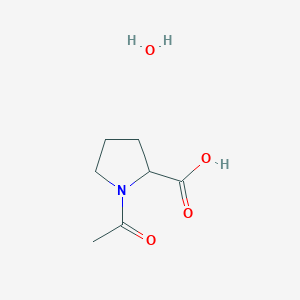
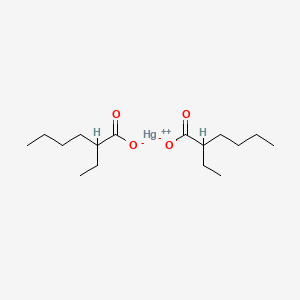
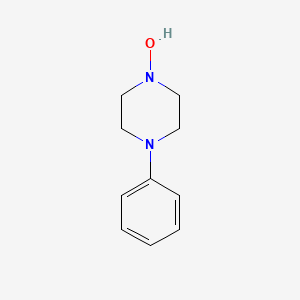
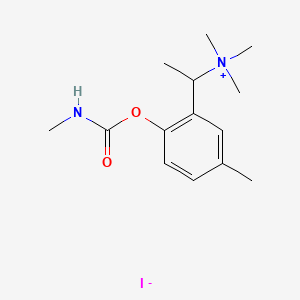
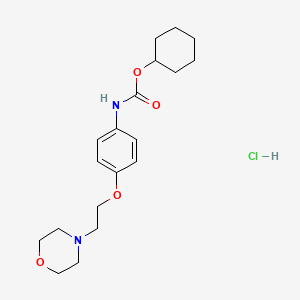
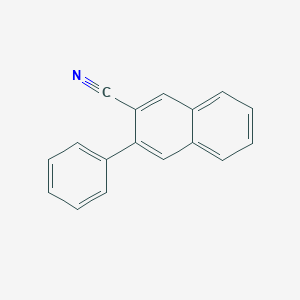
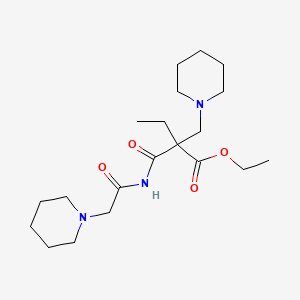
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)

